Melting Point Reduction for Enhanced Processability
The melting point of Tetramethyl pyrazine-2,3,5,6-tetracarboxylate is significantly lower than that of its parent acid, Pyrazine-2,3,5,6-tetracarboxylic acid. This lower melting point is a direct consequence of the ester functional groups disrupting the strong intermolecular hydrogen-bonding network present in the free acid . The data show a melting point of 181-182 °C for the target compound, compared to a reported range of 300-305 °C for the acid analog . This substantial difference of approximately 120 °C is critical for applications requiring melt-processing or low-temperature thermal activation.
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | 181-182 °C |
| Comparator Or Baseline | Pyrazine-2,3,5,6-tetracarboxylic acid (300-305 °C) |
| Quantified Difference | Approximately 120 °C lower |
| Conditions | Measured in methanol/benzene solvent mixture for the target compound . |
Why This Matters
A lower melting point enables melt-processing techniques and reduces the energy required for purification and formulation, offering a distinct procurement advantage for industrial or materials science applications.
